molecular formula C18H20N4O4 B14523234 2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide CAS No. 62419-39-0

2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide

Cat. No.: B14523234
CAS No.: 62419-39-0
M. Wt: 356.4 g/mol
InChI Key: QSDDUKHRVFQYFC-UHFFFAOYSA-N
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Description

2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and diverse chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide typically involves a diazotization reaction followed by coupling with a suitable aromatic amine. The process begins with the diazotization of 2-amino-3,5-dimethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-phenylbutanamide under basic conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biological stain and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other colorants

Mechanism of Action

The mechanism of action of 2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(4-Nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide
  • 2-[(E)-(2-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide
  • 2-[(E)-(4-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide

Uniqueness

2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to the presence of the amino and methoxy groups on the aromatic ring, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in scientific research .

Properties

CAS No.

62419-39-0

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-[(2-amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C18H20N4O4/c1-11(23)17(18(24)20-12-7-5-4-6-8-12)22-21-14-9-13(25-2)10-15(26-3)16(14)19/h4-10,17H,19H2,1-3H3,(H,20,24)

InChI Key

QSDDUKHRVFQYFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)OC)OC)N

Origin of Product

United States

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